molecular formula C21H21ClN4O4 B11228497 N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11228497
M. Wt: 428.9 g/mol
InChI Key: BVDBZCITZCVRCU-UHFFFAOYSA-N
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Description

N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and is often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using an appropriate amine and a halogenated precursor.

    Attachment of the 3-chloro-4-methoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the aromatic ring to the quinoxaline core.

    Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound is explored for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives, such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, share a similar core structure but differ in their substituents.

    Aminoquinoxalines: Compounds like 2-aminoquinoxaline and 2,3-diaminoquinoxaline have similar amino groups but lack the complex substituents of the target compound.

Uniqueness

N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O4

Molecular Weight

428.9 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O4/c1-4-25(13(2)27)20-21(29)26(17-8-6-5-7-16(17)24-20)12-19(28)23-14-9-10-18(30-3)15(22)11-14/h5-11H,4,12H2,1-3H3,(H,23,28)

InChI Key

BVDBZCITZCVRCU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)C

Origin of Product

United States

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